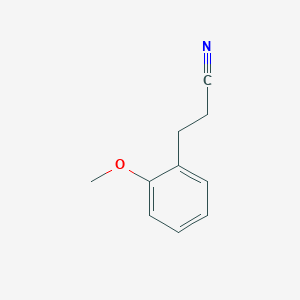

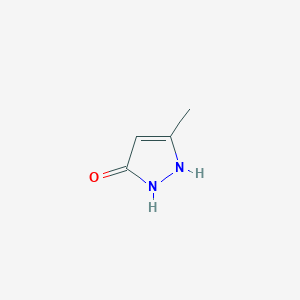

1(3H)-异苯并呋喃酮,4-甲氧基-5-甲基-6-((3-甲基-2-丁烯基)氧基)-

描述

Domino [Pd]-Catalysis: One-Pot Synthesis of Isobenzofuran-1(3H)-ones

The paper discusses an efficient method for synthesizing isobenzofuran-1(3H)-ones using domino [Pd]-catalysis. This process has a broad substrate scope and can be applied to various o-bromobenzyl tertiary/secondary/primary alcohols. Notably, this synthesis method has been used to create the antiplatelet drug n-butyl phthalide and a cytotoxic agonist, demonstrating its practical applications in pharmaceuticals .

A New Isobenzofuranone from the Mangrove Endophytic Fungus Penicillium sp. (ZH58)

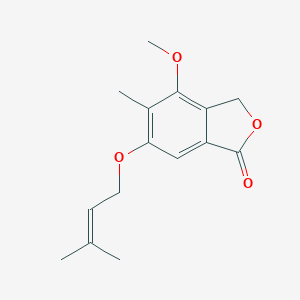

In this study, a new isobenzofuranone compound was isolated from the mangrove endophytic fungus Penicillium sp. ZH58. The compound, identified as 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone, was found to exhibit cytotoxicity against certain cancer cell lines, indicating potential therapeutic applications. The structure of this new compound was determined through spectroscopic data analysis .

Synthesis Analysis

The synthesis of isobenzofuran-1(3H)-ones via domino [Pd]-catalysis is a significant advancement in the field of organic chemistry. The method's broad substrate scope allows for the creation of various derivatives of isobenzofuran-1(3H)-ones, which can be tailored for specific applications, such as pharmaceuticals. The synthesis of the antiplatelet drug n-butyl phthalide is a case study that showcases the practicality and relevance of this synthesis technique in drug development .

Molecular Structure Analysis

The molecular structure of the new isobenzofuranone compound isolated from Penicillium sp. was elucidated using spectroscopic methods. The presence of methoxy and methyl groups in the compound suggests that it has unique chemical properties that could be exploited for medicinal purposes. The structure analysis is crucial for understanding the compound's reactivity and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isobenzofuran-1(3H)-ones, particularly the domino [Pd]-catalysis, are complex and require precise conditions to achieve the desired products. The reaction pathway likely involves multiple steps, including palladium-catalyzed reactions that form the isobenzofuranone core. Understanding these reactions is essential for optimizing the synthesis process and for potentially developing new reactions that can yield similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of isobenzofuran-1(3H)-ones are influenced by their molecular structure. The presence of substituents such as methoxy and methyl groups can affect properties like solubility, melting point, and reactivity. The cytotoxicity exhibited by the new isobenzofuranone compound against cancer cell lines suggests that these compounds can interact with biological systems, which is an important consideration for drug design and development .

科学研究应用

细胞毒性研究:Yang、Huang、Qiu、She 和 Lin (2013) 的一项研究从红树林内生真菌青霉菌 sp. 中鉴定了一种新的异苯并呋喃酮。该化合物对 KB 和 KBV200 细胞表现出细胞毒性,表明其在癌症研究中的潜力 (Yang 等人,2013)。

自由基清除特性:Ren、Qi 和 Shi (2008) 从毛叶橐吾中分离出几种化合物,包括异苯并呋喃酮衍生物。对这些化合物进行了自由基清除特性的测试,这对于对抗氧化应激很重要 (Ren 等人,2008)。

化学合成和反应性:Nagano、Nawata 和 Hamana (1987) 讨论了烟酸 1-氧化物与各种酸酐的反应,导致不同的异苯并呋喃酮衍生物。该研究有助于理解此类化合物的化学反应性和合成 (Nagano 等人,1987)。

胆固醇生物合成抑制:Cozzi、Carganico 和 Orsini (1983) 的一项研究制备并测试了 3-甲基-3-(羧甲基)六氢-1(3H)-异苯并呋喃酮的异构体,以了解其在体外抑制胆固醇生物合成的能力。这项研究增加了对异苯并呋喃酮衍生物如何影响代谢途径的理解 (Cozzi 等人,1983)。

抗生素活性:Achenbach、Mühlenfeld、Weber、Kohl 和 Brillinger (1982) 从硬壳曲霉中分离出 3,5-二羟基-4-甲酰-7-甲氧基-6-甲基-1(3H)-异苯并呋喃酮,发现其具有抗生素活性 (Achenbach 等人,1982)。

抗真菌和抗卵菌活性:Sánchez-Fernández、Sánchez-Fuentes、Rangel-Sánchez、Hernández-Ortega、López‐Cortés 和 Macías-Rubalcava (2020) 从内生真菌 Hypoxylon anthochroum 中分离出异苯并呋喃酮,发现它们具有抗真菌和抗卵菌活性。这些化合物破坏了多种植物病原体的呼吸作用并导致细胞膜损伤,显示了其在农业应用中的潜力 (Sánchez-Fernández 等人,2020)。

属性

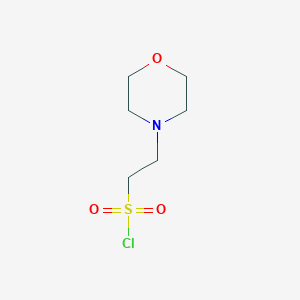

IUPAC Name |

4-methoxy-5-methyl-6-(3-methylbut-2-enoxy)-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9(2)5-6-18-13-7-11-12(8-19-15(11)16)14(17-4)10(13)3/h5,7H,6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCNHXQQGSIHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1OC)COC2=O)OCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170426 | |

| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17811-32-4 | |

| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 4-methoxy-5-methyl-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)